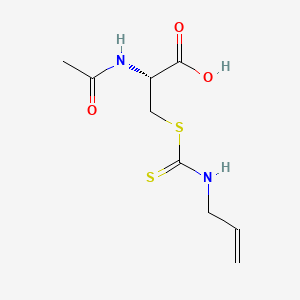
N-Acetyl-S-(N-allylthiocarbamoyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(N-allylthiocarbamoyl)cysteine is a N-acyl-L-amino acid.
Applications De Recherche Scientifique
Antioxidant and Cytoprotective Mechanisms
N-Acetyl-S-(N-allylthiocarbamoyl)cysteine, commonly known as N-acetylcysteine (NAC), has gained scientific interest due to its notable antioxidant and cytoprotective mechanisms. It functions as a precursor for glutathione, contributing significantly to the body's antioxidant defenses. This compound is involved in detoxification processes and acts directly as a free radical scavenger. Its efficacy extends to the protection of cells against various oxidative stresses (Kelly, 1998).
Therapeutic Applications in Neurodegenerative Diseases
NAC has shown promising results in the context of neurodegenerative diseases. Studies indicate its potential in treating conditions like Parkinson’s and Alzheimer’s diseases due to its neuroprotective properties. NAC's ability to mitigate oxidative stress and inflammation in the brain makes it a potential therapeutic agent in combating cognitive aging and dementia (Tardiolo, Bramanti, & Mazzon, 2018).
Role in Cancer Prevention and Treatment
NAC has been evaluated for its potential as a cancer chemopreventive agent. It may contribute to reducing the risk of cancer development, particularly in cases where oxidative stress plays a significant role. The compound's ability to modulate cellular processes related to cancer development and progression underlines its importance in cancer research (Flora et al., 2004).
Enhancing Fertility and Reproductive Health
Studies have found that NAC can be beneficial in treating infertility, particularly in patients with conditions like polycystic ovary syndrome. Its antioxidant properties contribute to improving reproductive health and have been linked to enhanced fertility outcomes (P. Millea, 2009).
Applications in Environmental and Occupational Health
NAC's properties extend to providing protection against environmental and occupational hazards, such as heavy metal poisoning. It has been shown to enhance the excretion of toxic substances like mercury, offering a protective approach against various forms of environmental toxicity (Joshi et al., 2014).
Utility in Bacterial Infections and Biofilm Formation
The compound has demonstrated the potential to reduce and prevent bacterial biofilm formation on surfaces. This property makes it a candidate for use in environments such as paper mill plants, where biofilm formation can be problematic. NAC's ability to bind to surfaces and inhibit bacterial adhesion underlines its utility in managing bacterial infections (Olofsson, Hermansson, & Elwing, 2003).
Propriétés
Numéro CAS |
87321-45-7 |
|---|---|
Nom du produit |
N-Acetyl-S-(N-allylthiocarbamoyl)cysteine |
Formule moléculaire |
C9H14N2O3S2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H14N2O3S2/c1-3-4-10-9(15)16-5-7(8(13)14)11-6(2)12/h3,7H,1,4-5H2,2H3,(H,10,15)(H,11,12)(H,13,14)/t7-/m0/s1 |
Clé InChI |
DJFUZUUKZXAXBZ-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC(=S)NCC=C)C(=O)O |
SMILES |
CC(=O)NC(CSC(=S)NCC=C)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(=S)NCC=C)C(=O)O |
Synonymes |
Ac-ATC-Cys N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine N-acetyl-S-(N-allylthiocarbamoyl)cysteine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,4S,5S,10S,13R,17R)-17-[(2R,4S)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1259479.png)
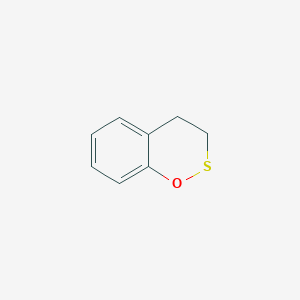
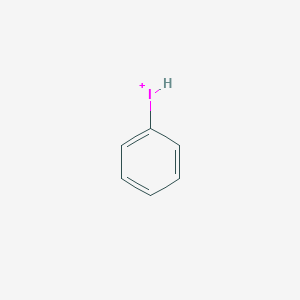
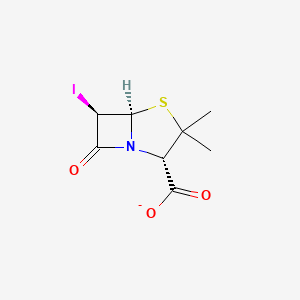
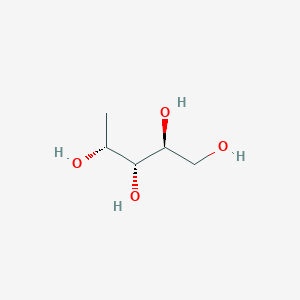
![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)

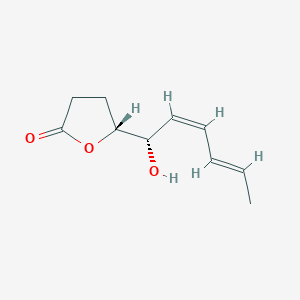
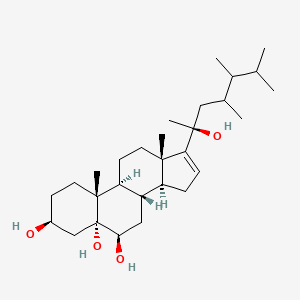
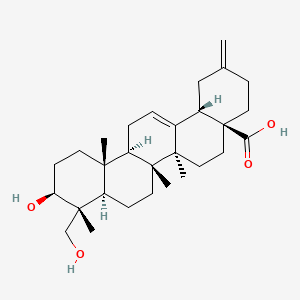

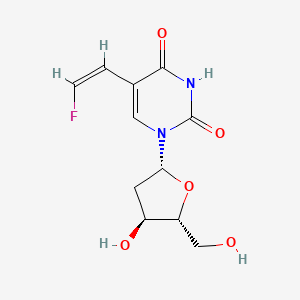

![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)